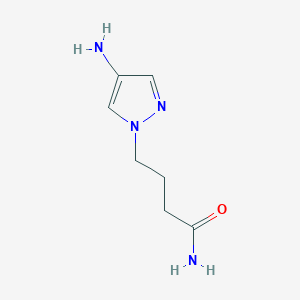

4-(4-Amino-1H-pyrazol-1-yl)butanamid

Übersicht

Beschreibung

4-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol . This compound features a pyrazole ring substituted with an amino group and a butanamide chain, making it a versatile molecule in various chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

4-(4-amino-1H-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Biochemische Analyse

Biochemical Properties

4-(4-amino-1H-pyrazol-1-yl)butanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes .

Cellular Effects

The effects of 4-(4-amino-1H-pyrazol-1-yl)butanamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, it has been noted to affect cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, 4-(4-amino-1H-pyrazol-1-yl)butanamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding often involves the formation of hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-amino-1H-pyrazol-1-yl)butanamide change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(4-amino-1H-pyrazol-1-yl)butanamide vary with different dosages in animal models. At low doses, the compound may enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

4-(4-amino-1H-pyrazol-1-yl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in the levels of various metabolites. The compound’s effects on metabolic pathways are crucial for understanding its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, 4-(4-amino-1H-pyrazol-1-yl)butanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of 4-(4-amino-1H-pyrazol-1-yl)butanamide is critical for its activity and function. It is often directed to specific compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of 4-amino-1H-pyrazole with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 4-(4-amino-1H-pyrazol-1-yl)butanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the butanamide chain can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Reduction: Alcohol derivatives of the butanamide chain.

Substitution: Various substituted pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-1H-pyrazole: A simpler analog with similar biological activities.

4-(1H-pyrazol-1-yl)butanamide: Lacks the amino group but retains the butanamide chain.

4-(4-nitro-1H-pyrazol-1-yl)butanamide: An oxidized derivative with different chemical properties.

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)butanamide is unique due to the presence of both an amino group and a butanamide chain, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-(4-amino-1H-pyrazol-1-yl)butanamide, with the molecular formula C7H12N4O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a butanamide chain. The presence of these functional groups suggests potential interactions with various biological targets, influencing enzyme activity and receptor function. The structure facilitates hydrogen bonding, which is crucial for modulating biological pathways.

Biological Activities

Research indicates that 4-(4-amino-1H-pyrazol-1-yl)butanamide exhibits several biological activities:

- Anti-inflammatory Activity : Similar pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds derived from pyrazole structures demonstrated inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at significant levels in vitro .

- Antimicrobial Effects : Pyrazole derivatives are known for their antimicrobial properties. Studies have reported that certain pyrazole compounds exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The modulation of kinase activity by pyrazole derivatives has been linked to potential anticancer effects. Kinase inhibitors are crucial in cancer therapy, and compounds similar to 4-(4-amino-1H-pyrazol-1-yl)butanamide are being investigated for this purpose .

The mechanism by which 4-(4-amino-1H-pyrazol-1-yl)butanamide exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially leading to inhibition or alteration of their activity. This is particularly relevant in the context of inflammatory pathways and cancer progression.

- Receptor Modulation : By binding to receptor sites, the compound may influence signaling pathways critical for cellular responses.

- Sodium Homeostasis Disruption : Similar pyrazoleamide compounds have been shown to disrupt sodium homeostasis in Plasmodium falciparum, indicating a possible antimalarial action .

1. Anti-inflammatory Activity Assessment

A study synthesized a series of pyrazole derivatives, including those structurally related to 4-(4-amino-1H-pyrazol-1-yl)butanamide. These compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that some derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. Compounds similar to 4-(4-amino-1H-pyrazol-1-yl)butanamide showed significant antibacterial effects, particularly against E. coli and S. aureus, suggesting a promising therapeutic avenue for treating infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-amino-1H-pyrazol-1-yl)butanamide | Pyrazole ring with butanamide chain | Anti-inflammatory, Antimicrobial |

| 2-(4-amino-1H-pyrazol-1-yl)ethanamide | Shorter carbon chain; similar functional groups | Moderate anti-inflammatory |

| 3-(4-amino-1H-pyrazol-1-yl)-N-benzylacetamide | Benzyl substitution; enhanced hydrophobicity | Enhanced anticancer potential |

Eigenschaften

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172325-06-2 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.